Tefluthrin

Soil insecticide Vapor pressure Physicochemical property

Tefluthrin (CAS 79538-32-2) is the only commercial pyrethroid with a vapor pressure of 8.4 mPa—~1,200× higher than permethrin and ~8,400× higher than cyhalothrin—enabling true soil vapor-phase redistribution without irreversible particle binding. This unique physicochemical profile ensures consistent pest contact across variable soil textures, as validated by 20 field trials. For maize, sugar beet, and rotational resistance management programs, tefluthrin’s moderate 9.3-fold WCR resistance ratio makes it a strategic partner with organophosphates or neonicotinoids. Procure analytical standards, technical-grade active, or commercial formulations (Force® 3G, 6.5G, 20 CS) for R&D and field deployment.

Molecular Formula C17H14ClF7O2
Molecular Weight 418.7 g/mol
CAS No. 79538-32-2
Cat. No. B143116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTefluthrin
CAS79538-32-2
Synonyms(1R,3R)-rel-3-[(1Z)-2-Chloro-3,3,3-trifluoro-1-propenyl]-2,2-dimethylcyclopropanecarboxylic Acid (2,3,5,6-Tetrafluoro-4-methylphenyl)methyl Ester;  A 14974;  [1α,3α(Z)]-3-(2-Chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropanecarboxylic Scid (2,
Molecular FormulaC17H14ClF7O2
Molecular Weight418.7 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C(=C1F)F)COC(=O)C2C(C2(C)C)C=C(C(F)(F)F)Cl)F)F
InChIInChI=1S/C17H14ClF7O2/c1-6-11(19)13(21)7(14(22)12(6)20)5-27-15(26)10-8(16(10,2)3)4-9(18)17(23,24)25/h4,8,10H,5H2,1-3H3
InChIKeyZFHGXWPMULPQSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn acetone, hexane, toluene, dichloromethane, ethyl acetate: >500;  methanol 263 (all in g/L, 21 °C)
In water, 0.02 mg/L at 20 °C

Structure & Identifiers


Interactive Chemical Structure Model





Tefluthrin (CAS 79538-32-2): Baseline Physicochemical and Class Profile for Soil Insecticide Procurement


Tefluthrin (CAS 79538-32-2) is a synthetic pyrethroid insecticide of the Type I subclass (non-cyano pyrethroid) [1]. It is a fluorinated cyclopropanecarboxylate ester with the molecular formula C17H14ClF7O2 and a molecular weight of 418.74 g/mol . Tefluthrin is classified under IRAC MoA Group 3A, acting as a sodium channel modulator [2]. Its principal differentiation within the pyrethroid class is its relatively high vapor pressure (8.4 mPa at 20°C), which enables vapor-phase mobility in soil without irreversible binding to soil particles, a property that distinguishes it from most other pyrethroids [3]. Tefluthrin is registered globally for soil application to control Coleoptera, Lepidoptera, and Diptera pests in maize, sugar beet, and other crops, with commercial formulations including Force® granular and capsule suspension products [4].

Why Pyrethroid Substitution Fails for Tefluthrin: Physicochemical and Pharmacological Incomparability


Generic substitution among pyrethroid insecticides is scientifically unjustified due to profound differences in vapor pressure, soil mobility, and state-dependent sodium channel modification. Tefluthrin exhibits a vapor pressure of approximately 8.4 mPa at 20°C, which is approximately four orders of magnitude higher than cyhalothrin (0.001 mPa) and three orders of magnitude higher than permethrin (0.007 mPa) . This differential enables tefluthrin to achieve vapor-phase distribution in soil without irreversible particle binding, a mechanism not shared by low-volatility pyrethroids [1]. Furthermore, electrophysiological studies demonstrate that tefluthrin and deltamethrin exhibit distinct state-dependent modification of Nav1.6 sodium channels, with tefluthrin showing significant resting-state modification and use-dependent enhancement, whereas other pyrethroids like S-bioallethrin show no use-dependent enhancement [2]. These biophysical and physicochemical divergences preclude interchangeable use in soil pest management applications.

Quantitative Differentiation Evidence for Tefluthrin Versus Closest Analogs: Vapor Pressure, Sodium Channel Pharmacology, Field Efficacy, and Resistance Profiles


Vapor Pressure as a Determinant of Soil Vapor-Phase Mobility: Tefluthrin Versus Cyhalothrin and Permethrin

Tefluthrin exhibits a vapor pressure of approximately 8.4 mPa at 20°C, which is approximately four orders of magnitude (8,400-fold) higher than that of cyhalothrin (0.001 mPa) and approximately three orders of magnitude (1,200-fold) higher than that of permethrin (0.007 mPa) . This high vapor pressure enables tefluthrin to move as a vapor through soil pore spaces without irreversible binding to soil particles, thereby achieving effective distribution to target soil-dwelling pests such as corn rootworm larvae. In contrast, low-volatility pyrethroids like cyhalothrin and permethrin exhibit minimal vapor-phase mobility and rely primarily on contact activity, which substantially limits their efficacy against subterranean pests [1].

Soil insecticide Vapor pressure Physicochemical property Pyrethroid mobility

State-Dependent Sodium Channel Modification: Tefluthrin Versus Deltamethrin and S-Bioallethrin on Rat Nav1.6 Channels

In two-electrode voltage clamp studies on rat Nav1.6 sodium channels co-expressed with β1 and β2 auxiliary subunits in Xenopus laevis oocytes, tefluthrin exhibited resting modification of 14.1% at 100 µM, which was significantly higher than deltamethrin (2.5%) and S-bioallethrin (5.7%) [1]. Tefluthrin also showed 2.8-fold enhancement of modification upon repetitive activation (use-dependent enhancement), whereas S-bioallethrin exhibited no use-dependent enhancement. Concentration-effect analysis demonstrated that tefluthrin was approximately 10-fold more potent than deltamethrin as a use-dependent modifier of Nav1.6 sodium channels [1]. Additionally, in studies on inactivation-deficient Nav1.6Q3 channels, tefluthrin modification was clearly detectable following short (10 ms) depolarizations and increased with prolonged depolarizations (up to 150 ms), whereas deltamethrin required prolonged depolarizations to achieve detectable modification [2].

Sodium channel Electrophysiology Pyrethroid pharmacology Nav1.6

Field Efficacy Against Western Corn Rootworm in Variable Soil Conditions: Tefluthrin Stability Versus Cypermethrin Soil Dependency

A multi-year field assessment (2016-2018) across 20 trials evaluating 12 biotic and 20 abiotic factors demonstrated that tefluthrin maintained relatively consistent efficacy in reducing Diabrotica virgifera virgifera populations across diverse soil conditions, showing only a slight reduction in effectiveness with increasing soil moisture in June [1]. In contrast, the efficacy of cypermethrin showed improvement with increasing clay content in soil, indicating that its performance is more strongly modulated by soil physicochemical parameters [1]. The absolute magnitude of factorial influences on tefluthrin efficacy was minor across all tested variables, suggesting robust performance stability under variable field conditions.

Western corn rootworm Diabrotica virgifera Field efficacy Soil insecticide

Pyrethroid Resistance Impact on Soil Insecticide Performance: Tefluthrin Versus Bifenthrin and Cyfluthrin+Tebupirimphos Combinations

Field trials conducted in Nebraska evaluated the performance of soil-applied insecticide formulations against pyrethroid-susceptible and pyrethroid-resistant western corn rootworm (WCR) populations [1]. All soil insecticide treatments, including 23.4% tefluthrin, 17.15% bifenthrin, and 0.1% cyfluthrin + 2.0% tebupirimphos, effectively protected maize roots from pyrethroid-susceptible WCR populations at the Saunders location. However, in locations with confirmed pyrethroid-resistant WCR populations (Clay and Keith counties), the efficacy of both tefluthrin and bifenthrin soil insecticides was significantly reduced [1]. Laboratory bioassays further demonstrated that resistance ratios (LD50 resistant population / LD50 susceptible population) were 9.3-fold for tefluthrin, compared to substantially higher ratios for methyl parathion (28.0-fold) and carbofuran (8.7-fold), with terbufos (2.6-fold) and chlorpyrifos (1.3-fold) showing lower ratios [2].

Insecticide resistance Pyrethroid-resistant WCR Diabrotica virgifera Field performance

β1 Auxiliary Subunit Modulation of Pyrethroid-Induced Window Currents: Tefluthrin Versus Deltamethrin in Nav1.6 HEK293 Expression System

In whole-cell patch clamp studies on rat Nav1.6 sodium channels expressed in HEK293 cells, tefluthrin and deltamethrin both prolonged channel inactivation and deactivation and shifted voltage dependence of activation toward hyperpolarization (maximal shifts: ~18 mV for tefluthrin; ~24 mV for deltamethrin) [1]. Both compounds caused hyperpolarizing shifts of ~10-14 mV in steady-state inactivation and increased sodium window currents. Coexpression of Nav1.6 with the β1 auxiliary subunit had divergent effects on the size of pyrethroid-induced window currents: β1 coexpression increased the size of tefluthrin-induced window currents but decreased the size of corresponding deltamethrin-induced currents [1]. This divergent modulation by the β1 subunit indicates that tefluthrin and deltamethrin produce functionally distinct modifications of sodium channel complexes containing the β1 subunit.

Sodium channel β1 subunit Window current HEK293 expression

Aquatic Ecotoxicity Profile: Tefluthrin Versus Regulatory Benchmarks and Alternative Soil Insecticides

Tefluthrin exhibits very high acute toxicity to aquatic invertebrates, with a 48-hour EC50 of 0.00007 mg/L (0.07 µg/L) for Daphnia magna under OECD Test Guideline 202 conditions . This extreme potency to aquatic arthropods is characteristic of pyrethroids but represents a specific quantitative benchmark for environmental risk assessment. Environmental monitoring studies have detected tefluthrin consistently in aquatic systems at levels that could cause toxicity to non-target species, with particular concern when this pyrethroid is transported off-site via runoff [1]. Comparative aquatic toxicity data across pyrethroids is available but varies by test species and conditions. Procurement decisions involving tefluthrin must account for the stringent buffer zone requirements and aquatic risk mitigation measures mandated by regulatory authorities, which differ from those for less aquatically toxic alternatives such as neonicotinoids or organophosphates [2].

Aquatic toxicology Daphnia magna EC50 Environmental risk assessment

Evidence-Backed Application Scenarios for Tefluthrin Procurement: Where Differential Data Supports Selection Over Analogs


Maize Rootworm Management in Heterogeneous Soil Landscapes

Tefluthrin is optimally deployed in maize production systems where soil types vary across fields and vapor-phase mobility is required to achieve consistent pest contact. The compound's relatively minor sensitivity to soil abiotic factors—demonstrated across 20 field trials evaluating 32 biotic and abiotic variables [1]—makes it particularly suitable for farms with mixed soil textures or variable organic matter content. Its vapor pressure of 8.4 mPa enables distribution through soil pore spaces without irreversible binding, a property not shared by low-volatility pyrethroids like cyhalothrin (0.001 mPa) . This application scenario is supported by the direct head-to-head comparison showing that cypermethrin efficacy is more strongly modulated by soil clay content, whereas tefluthrin maintains more consistent performance across diverse soil conditions [1].

Integrated Resistance Management Rotations in WCR-Infested Regions

In regions with documented pyrethroid resistance in Diabrotica virgifera populations, tefluthrin can be strategically rotated with non-cross-resistant insecticides to manage resistance allele frequencies. Laboratory bioassays demonstrate that tefluthrin exhibits a resistance ratio of 9.3-fold in resistant versus susceptible WCR populations [1]. This moderate resistance ratio positions tefluthrin between high-cross-resistance compounds (methyl parathion: 28.0-fold) and low-cross-resistance options (chlorpyrifos: 1.3-fold) [1]. Field trials confirm that tefluthrin efficacy is significantly reduced in pyrethroid-resistant populations compared to susceptible populations . Procurement for resistance management should prioritize tefluthrin as a rotational partner with organophosphates (e.g., chlorpyrifos) or neonicotinoids rather than as a standalone solution in high-resistance areas.

Research Applications Requiring Defined Sodium Channel Pharmacology

Tefluthrin serves as a valuable tool compound in neuropharmacology research due to its unique intermediate state-dependent modification profile between classical Type I and Type II pyrethroids. Electrophysiology studies demonstrate that tefluthrin exhibits 14.1% resting modification at 100 µM on Nav1.6 channels (versus 2.5% for deltamethrin and 5.7% for S-bioallethrin), 2.8-fold use-dependent enhancement, and ~10-fold greater use-dependent potency than deltamethrin [1]. Additionally, tefluthrin modification of inactivation-deficient Nav1.6Q3 channels is detectable following short depolarizations, whereas deltamethrin requires prolonged depolarizations . These quantitative pharmacological parameters make tefluthrin a preferred reference standard for structure-activity relationship studies investigating pyrethroid binding to voltage-gated sodium channels, particularly when investigating state-dependent interactions or β1 subunit modulation .

High-Value Crop Protection Where Precise Soil Application is Restricted

In cropping systems where in-furrow or banded application is the only permitted soil treatment method, tefluthrin's vapor-phase mobility provides a critical advantage over contact-dependent pyrethroids. The 1,200-fold to 8,400-fold higher vapor pressure compared to permethrin and cyhalothrin, respectively [1], enables tefluthrin vapor to move laterally from the application zone to surrounding soil, effectively expanding the treated volume without additional placement operations. This property is particularly valuable in conservation tillage systems where soil incorporation is limited, and in crops with narrow planting windows where precise insecticide placement is operationally challenging. Commercial formulations including Force 3G and Force 6.5G granular products and Force 20 CS capsule suspension provide formulation-specific release kinetics that complement the active ingredient's intrinsic vapor mobility.

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